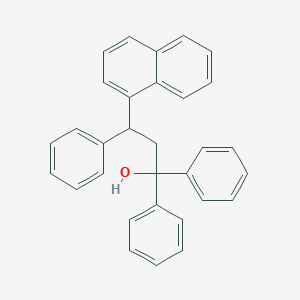
3-Naphthalen-1-yl-1,1,3-triphenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Naphthalen-1-yl-1,1,3-triphenylpropan-1-ol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a naphthalene ring and three phenyl groups attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Naphthalen-1-yl-1,1,3-triphenylpropan-1-ol typically involves the reaction of naphthalene derivatives with triphenylmethanol under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where naphthalene is reacted with triphenylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Naphthalen-1-yl-1,1,3-triphenylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Naphthalen-1-yl-1,1,3-triphenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 3-Naphthalen-1-yl-1,1,3-triphenylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3-Triphenylpropan-1-ol: Similar structure but lacks the naphthalene ring.
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol: Contains a naphthalene ring and a phenyl group but differs in the overall structure.
Uniqueness
3-Naphthalen-1-yl-1,1,3-triphenylpropan-1-ol is unique due to the combination of a naphthalene ring and three phenyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
5465-54-3 |
|---|---|
Formule moléculaire |
C31H26O |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
3-naphthalen-1-yl-1,1,3-triphenylpropan-1-ol |
InChI |
InChI=1S/C31H26O/c32-31(26-17-6-2-7-18-26,27-19-8-3-9-20-27)23-30(25-13-4-1-5-14-25)29-22-12-16-24-15-10-11-21-28(24)29/h1-22,30,32H,23H2 |
Clé InChI |
AVGLOPSEIIZSCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide](/img/structure/B12432497.png)




![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)
![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)


![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)



![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)
